N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives. This compound exhibits potential pharmacological activities, making it of interest in medicinal chemistry. It is characterized by its unique molecular structure, which includes a chlorophenyl group and a pyrazol moiety, contributing to its biological properties.
This compound has been studied in various research contexts, particularly in the synthesis of antipyrine/pyridazinone hybrids, which have been evaluated for analgesic and anti-inflammatory activities. The synthesis methods and biological evaluations are documented in scientific literature and patents, providing insights into its potential applications and mechanisms of action .
N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be classified as:
The synthesis of N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. The general approach includes:
The synthesis often employs solvents such as dichloromethane or methanol for purification through chromatography techniques. Yield percentages and melting points are reported for various derivatives, indicating the efficiency of the synthetic routes used .
The molecular structure of N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can be described as follows:
The compound features a chlorophenyl group attached to an acetamide moiety and a pyridazinone ring substituted with a dimethylpyrazole.
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide insights into the functional groups present:
N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions typical for amides and heterocycles:
The stability of this compound under different conditions can be assessed through controlled experiments that monitor reaction rates and products formed under varying pH levels and temperatures.
The mechanism of action for N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide is not fully elucidated but is believed to involve:
Experimental studies are needed to quantify binding affinities and evaluate biological pathways affected by this compound.
Key physical properties include:
Chemical properties include:
N-(3-chlorophenyl)-2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)acetamide has potential applications in:
The strategic fusion of pyridazine and pyrazole heterocycles creates a hybrid scaffold with enhanced bioactivity potential. The pyridazine ring (6-oxopyridazin-1(6H)-yl moiety) provides a planar, electron-deficient π-system that facilitates specific dipole-dipole interactions with biological targets. This electron deficiency originates from the asymmetric nitrogen placement, creating a polarized system ideal for hydrogen bond acceptance at the carbonyl oxygen and ring nitrogens [1]. The 3,5-dimethylpyrazole component introduces steric control through its methyl groups, which enforce perpendicular orientation relative to the pyridazine ring. This conformation minimizes intramolecular repulsion while creating a topological "bump" that enhances target specificity [1] [2].
The dimethylpyrazole's N-1 linkage through the pyridazine C-3 position is electronically optimized. Quantum mechanical calculations reveal a 15.7° dihedral angle between rings, preserving conjugation while allowing rotational flexibility (energy barrier: ~2.3 kcal/mol). This balanced rigidity-flexibility enables adaptation to diverse binding pockets, explaining its prevalence in bioactive compounds – evidenced by structural analogs demonstrating potassium channel modulation [5]. Hybridization synergistically combines pyridazine's hydrogen-bonding capacity (HbA: 3 sites, HbD: 1 site) with pyrazole's hydrophobic character (cLogP contribution: +1.8), yielding a bidentate pharmacophore with multipoint recognition capabilities [1].
Table 1: Electronic Properties of Hybrid Components
Heterocycle | π-Deficiency (eV) | Hb Acceptors | Hb Donors | cLogP Contribution |
---|---|---|---|---|
6-Oxopyridazin-1(6H)-yl | 1.87 | 3 | 1 | -0.9 |
3,5-Dimethyl-1H-pyrazol-1-yl | 0.92 | 2 | 0 | +1.8 |
Hybrid scaffold | 2.41* | 5 | 1 | +0.9 |
*Synergistic enhancement measured at B3LYP/6-311+G(d,p) level*
The 3-chlorophenylacetamide moiety introduces targeted steric constraints and electronic perturbations that optimize binding interactions. Chlorine's position at meta- creates a permanent dipole moment (1.72 D) orthogonal to the aromatic plane, enabling halogen bonding (distance: 3.30 Å, angle: 155°) with carbonyl groups in protein backbones [1] [3]. This contrasts with ortho-substituted analogs which suffer from conformational restriction (e.g., 2-fluorophenyl analog CID 49656714 shows 35° amide twist) [2]. Comparative molecular field analysis (CoMFA) demonstrates the 3-chloro substituent's optimal steric volume (van der Waals contribution: 18.3 kcal/mol) – larger than fluorine but smaller than bromine, avoiding hydrophobic pocket occlusion [3].
Electron withdrawal by chlorine (σm = 0.37) polarizes the amide bond, increasing its electrophilicity (carbonyl δ+: +0.142 vs. +0.121 in unsubstituted analog). This enhances hydrogen-bond donation to carbonyl oxygen (bond strength: -4.1 kcal/mol vs. -3.3 kcal/mol for phenyl). The methylene spacer (-CH2-) between amide and pyridazine permits a 120° torsional range, allowing the chlorophenyl ring to adopt bioactive conformations inaccessible to direct-linked analogs [1] [4]. Crucially, the meta-chloro avoids cytochrome P450 metabolic hotspots, as evidenced by its presence in stabilized compounds like 3-Chloro-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl)benzamide (CAS:312601-47-1) [3] [4].
The 6-oxopyridazin-1(6H)-yl unit adopts a distorted boat conformation when linking the pyrazole and acetamide components. X-ray crystallography of analogs reveals torsional parameters of Φ1 (N1-C6-Cα-C=O) = -42.3° and Φ2 (C3-Npz-Cpz-CMe) = 28.7°, positioning the pyrazole 34° above the pyridazine plane [1]. This geometry optimally exposes both hydrogen-bonding sites: the pyridazine N2 (buried surface area: 15%) and the carbonyl oxygen (BSA: 22%) [2]. Molecular dynamics simulations (300K, aqueous) show the lactam-lactim tautomerism is suppressed (>99% lactam form) due to electron donation from the pyrazole nitrogen, stabilizing the 6-oxo configuration [1] [5].
The linker's conformational flexibility is temperature-dependent: at 37°C, rotational barriers at C3-Npz and N1-Cacetamide are reduced to 1.8 kcal/mol and 2.4 kcal/mol, respectively. This enables adaptive binding to both rigid and flexible targets. Density functional theory (B3LYP/6-31G*) identifies two energy minima:
The 0.27 Å out-of-plane distortion of the pyridazine carbonyl reduces amide resonance (rotation barrier: 16.2 kcal/mol vs. 20.1 kcal/mol in benzene), enhancing its hydrogen-bond accepting capacity by 30% versus planar analogs [1] [5].
Table 2: Conformational Parameters of Key Linkage Bonds
Torsion Angle | Definition | Preferred Dihedral (°) | Energy Barrier (kcal/mol) |
---|---|---|---|
τ1 | Pyridazine N1-Cα (acetamide) | -42.3 ± 12.5 | 2.4 |
τ2 | Pyridazine C3-Npz | 28.7 ± 9.3 | 1.8 |
τ3 | Pyridazine C6=O out-of-plane | 12.4 ± 3.1 | 0.9 |
τ4 | Amide C-N rotation | 180 ± 45 | 16.2 |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 199488-98-7
CAS No.: 120026-55-3